molecular formula C18H14ClNO2 B5867183 N-(3-chloro-4-methoxyphenyl)-1-naphthamide CAS No. 5306-30-9

N-(3-chloro-4-methoxyphenyl)-1-naphthamide

Cat. No. B5867183
CAS RN: 5306-30-9
M. Wt: 311.8 g/mol
InChI Key: TYVAEQATDBOXSJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-1-naphthamide, also known as GW 406381, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of naphthamides and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

N-(3-chloro-4-methoxyphenyl)-1-naphthamide 406381 acts as an inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. By inhibiting PDE4, N-(3-chloro-4-methoxyphenyl)-1-naphthamide 406381 increases cAMP levels, which in turn leads to the activation of protein kinase A (PKA) and the inhibition of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-1-naphthamide 406381 has been found to have potent anti-inflammatory effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophages and other immune cells. Additionally, it has been found to reduce the production of reactive oxygen species (ROS) and the activation of nuclear factor-kappa B (NF-κB), which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-methoxyphenyl)-1-naphthamide 406381 has several advantages as a research tool. It is a potent and selective inhibitor of PDE4, which makes it a useful tool for studying the role of cAMP in various cellular processes. Additionally, it has been found to be well-tolerated in animal studies, which makes it a promising candidate for further preclinical studies. However, its limitations include its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-1-naphthamide 406381. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to determine its potential as an anti-cancer agent and its mechanism of action in cancer cells. Finally, there is a need for the development of more soluble analogs of N-(3-chloro-4-methoxyphenyl)-1-naphthamide 406381 to improve its utility as a research tool.

Synthesis Methods

The synthesis of N-(3-chloro-4-methoxyphenyl)-1-naphthamide 406381 involves the reaction between 3-chloro-4-methoxyaniline and 1-naphthoyl chloride in the presence of a base. The final product is obtained after purification using column chromatography. This method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-1-naphthamide 406381 has been studied for its potential therapeutic applications in various fields of research. It has been found to have potent anti-inflammatory properties and has been studied for its role in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, it has been studied for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c1-22-17-10-9-13(11-16(17)19)20-18(21)15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVAEQATDBOXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355196
Record name N-(3-Chloro-4-methoxyphenyl)naphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5306-30-9
Record name N-(3-Chloro-4-methoxyphenyl)naphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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